molecular formula C22H26N2O3 B12511582 4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole

4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12511582
M. Wt: 366.5 g/mol
InChI Key: OOBKPGDKBNCCIH-UHFFFAOYSA-N
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Description

4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes both oxazole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Coupling Reactions: The benzofuran and oxazole moieties are then coupled using reagents such as aldehydes or ketones under conditions that promote the formation of the desired methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Saturated oxazole derivatives.

    Substitution Products: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Investigated for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-2-(benzofuran-1-ylidene)-4,5-dihydro-1,3-oxazole
  • 4-Isopropyl-2-(benzofuran-2-ylidene)-4,5-dihydro-1,3-oxazole

Uniqueness

The presence of both oxazole and benzofuran moieties in 4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole makes it unique compared to other similar compounds. This dual functionality can provide enhanced reactivity and potential for diverse applications.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

4-propan-2-yl-2-[[3-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H26N2O3/c1-13(2)17-11-25-21(23-17)9-19-15-7-5-6-8-16(15)20(27-19)10-22-24-18(12-26-22)14(3)4/h5-10,13-14,17-18H,11-12H2,1-4H3

InChI Key

OOBKPGDKBNCCIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)C)O2

Origin of Product

United States

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